molecular formula C19H19N3O5S B11150360 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide

3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B11150360
M. Wt: 401.4 g/mol
InChI Key: NIHVGGLBYDRATB-UHFFFAOYSA-N
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Description

3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a coumarin derivative linked to a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps. One common route starts with the preparation of the coumarin derivative, 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with thiazole derivatives under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as bacterial DNA gyrase, while the thiazole ring can interact with various biological receptors. These interactions lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

3-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C19H19N3O5S/c1-11-12(2)18(25)27-15-9-13(3-4-14(11)15)26-10-17(24)20-6-5-16(23)22-19-21-7-8-28-19/h3-4,7-9H,5-6,10H2,1-2H3,(H,20,24)(H,21,22,23)

InChI Key

NIHVGGLBYDRATB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC(=O)NC3=NC=CS3)C

Origin of Product

United States

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